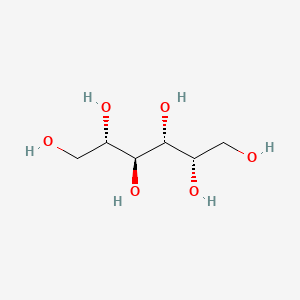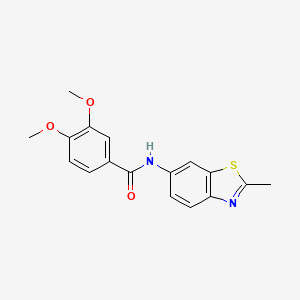
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a dimethoxybenzene.
Applications De Recherche Scientifique
Antimicrobial Activity
Benzothiazoles, including compounds structurally related to 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have demonstrated potent antimicrobial properties. A study by Abbas et al. (2014) focused on the synthesis of benzothiazole derivatives and tested their antimicrobial activity, revealing their potential in combating microbial infections.
Antipsychotic Properties
Research by Högberg et al. (1990) investigated benzamide derivatives including 3,4-dimethoxy variants for their antipsychotic properties. They found that these compounds exhibit significant affinity for dopamine receptors, suggesting their usefulness in psychiatric medication development.
Anticonvulsant and Neuroprotective Effects
A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, closely related to the compound , highlighted their effectiveness in seizure management and neuroprotection. The study underscored the compounds' potential in treating neurological disorders without significant toxicity.
Antidiabetic Potential
Nomura et al. (1999) explored benzamide derivatives, including 3,4-dimethoxy versions, for their antihyperglycemic effects. They identified a particular compound, KRP-297, with promising antidiabetic properties, suggesting a potential role for similar compounds in diabetes treatment (Nomura et al., 1999).
Anti-fibrotic and Anticancer Applications
Studies have also examined the role of benzamide derivatives in fibrosis and cancer. For instance, Kim et al. (2008) and Waghmare et al. (2013) investigated benzamide compounds' pharmacokinetics, anti-fibrotic properties, and anticancer activities, showing their diverse therapeutic potential.
Antioxidant and Antibacterial Properties
Research into benzamide derivatives has also revealed their antioxidant and antibacterial effects. A study by Yakan et al. (2020) synthesized novel compounds from 2,3-dimethoxybenzoic acid, demonstrating their efficacy as antioxidants and antibacterials, underscoring their potential in various therapeutic applications.
Synthesis and Characterization Studies
Extensive work has been done on the synthesis and structural characterization of benzothiazole derivatives. Jagtap et al. (2010) and Ćaleta et al. (2008) focused on synthesizing novel benzothiazole derivatives, contributing to a deeper understanding of their chemical properties and potential applications.
Propriétés
Nom du produit |
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-13-6-5-12(9-16(13)23-10)19-17(20)11-4-7-14(21-2)15(8-11)22-3/h4-9H,1-3H3,(H,19,20) |
Clé InChI |
AULWRMWVYRKDQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Solubilité |
3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



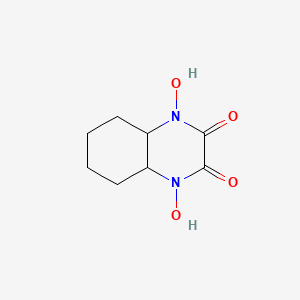
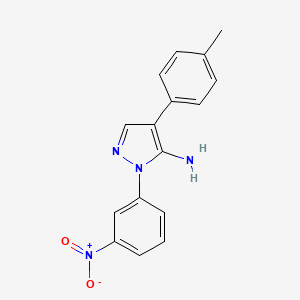
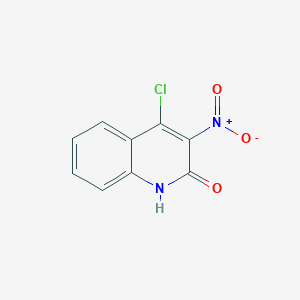
![N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1222324.png)
![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)
![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1222331.png)
![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B1222332.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
![1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1222335.png)

![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)
